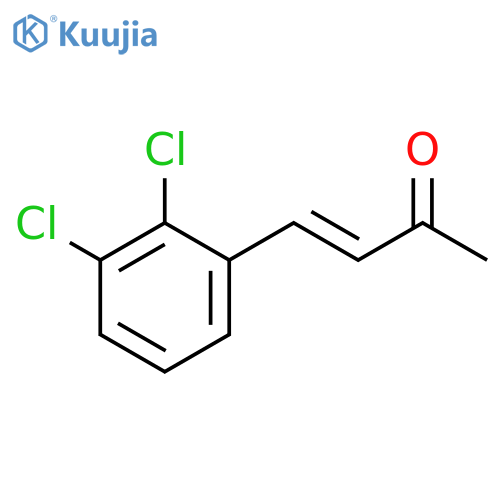Cas no 1685245-63-9 (4-(2,3-dichlorophenyl)but-3-en-2-one)

1685245-63-9 structure
商品名:4-(2,3-dichlorophenyl)but-3-en-2-one
4-(2,3-dichlorophenyl)but-3-en-2-one 化学的及び物理的性質
名前と識別子
-
- Clevidipine Impurity 17
- 4-(2,3-dichlorophenyl)but-3-en-2-one
-
- インチ: 1S/C10H8Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+
- InChIKey: NADXJKDCNCNFHO-AATRIKPKSA-N
- ほほえんだ: CC(=O)/C=C/C1=CC=CC(Cl)=C1Cl
4-(2,3-dichlorophenyl)but-3-en-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1963711-10.0g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 10g |
$4545.0 | 2023-06-02 | ||
| Enamine | EN300-1963711-0.25g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 0.25g |
$249.0 | 2023-09-17 | ||
| Enamine | EN300-1963711-2.5g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 2.5g |
$529.0 | 2023-09-17 | ||
| Enamine | EN300-1963711-0.05g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 0.05g |
$227.0 | 2023-09-17 | ||
| Enamine | EN300-1963711-0.1g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 0.1g |
$238.0 | 2023-09-17 | ||
| Enamine | EN300-1963711-1.0g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 1g |
$1057.0 | 2023-06-02 | ||
| Enamine | EN300-1963711-5.0g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 5g |
$3065.0 | 2023-06-02 | ||
| Enamine | EN300-1963711-10g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 10g |
$1163.0 | 2023-09-17 | ||
| Enamine | EN300-1963711-1g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 1g |
$271.0 | 2023-09-17 | ||
| Enamine | EN300-1963711-0.5g |
4-(2,3-dichlorophenyl)but-3-en-2-one |
1685245-63-9 | 0.5g |
$260.0 | 2023-09-17 |
4-(2,3-dichlorophenyl)but-3-en-2-one 関連文献
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1685245-63-9 (4-(2,3-dichlorophenyl)but-3-en-2-one) 関連製品
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
